Boc-ethanolamine Dibenzylphosphate

Solubility Physicochemical Properties Organic Synthesis

Researchers synthesizing DXP inhibitors or functionalized lipid nanoparticles (LNPs) need orthogonal protection to avoid side reactions. Boc-ethanolamine Dibenzylphosphate solves this via acid-labile (Boc) and hydrogenolyzable (benzyl) groups, enabling stepwise amine/phosphate unveiling. - DXP intermediate: Key synthon for MEP pathway inhibitor (E. coli methylerythritol phosphate synthase). - LNP delivery: Improves in vitro siRNA transfection efficiency & enhances mucus permeability for oral DNA delivery. - Quality: ≥98% purity; moisture-sensitive, shipped under inert atmosphere at -20°C.

Molecular Formula C21H28NO6P
Molecular Weight 421.43
CAS No. 1076199-25-1
Cat. No. B564410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-ethanolamine Dibenzylphosphate
CAS1076199-25-1
Synonyms8-Phenyl-6-(phenylmethoxy)-5,7-dioxa-2-aza-6-phosphaoctanoic Acid 1,1-Dimethylethyl Ester 6-Oxide; 
Molecular FormulaC21H28NO6P
Molecular Weight421.43
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C21H28NO6P/c1-21(2,3)28-20(23)22-14-15-25-29(24,26-16-18-10-6-4-7-11-18)27-17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3,(H,22,23)
InChIKeyRVSMWJQWFJMFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-ethanolamine Dibenzylphosphate: Protected Building Block


Boc-ethanolamine Dibenzylphosphate (CAS 1076199-25-1) is a doubly protected phosphorylated ethanolamine derivative, with a tert-butoxycarbonyl (Boc) group on the amine and a dibenzylphosphate ester on the phosphate moiety . It is primarily utilized as a synthetic intermediate in the preparation of phosphorylated biomolecules and drug candidates requiring selective, sequential deprotection . Key applications include its role as an intermediate for 1-Deoxy-D-xylulose 5-phosphate (DXP), an inhibitor of E. coli methylerythritol phosphate synthase , and its use in the synthesis of specialized lipids for siRNA delivery .

Boc-ethanolamine Dibenzylphosphate: Why It Is Irreplaceable


The unique utility of Boc-ethanolamine Dibenzylphosphate lies in its orthogonal protection strategy, which is not replicated by common analogs. While simple N-Boc-ethanolamine or dibenzyl phosphate esters [1] offer singular protection, the combination in Boc-ethanolamine Dibenzylphosphate enables sequential deprotection under distinct, non-interfering conditions. The acid-labile Boc group and the hydrogenolyzable benzyl groups allow for a controlled, stepwise unveiling of the amine and phosphate functionalities, a feature critical for synthesizing complex molecules like DXP and functionalized lipids . Using a simpler, mono-protected analog would force a compromise in synthetic strategy, potentially leading to unwanted side reactions, lower yields, or the inability to achieve the desired intermediate.

Boc-ethanolamine Dibenzylphosphate: Comparative Evidence


Solubility vs. N-Boc-ethanolamine

In contrast to the freely soluble, viscous liquid N-Boc-ethanolamine , Boc-ethanolamine Dibenzylphosphate is a white crystalline solid with limited, but quantifiable, solubility in DMSO and methanol . This difference in physical state and solubility is a direct consequence of the bulky, hydrophobic dibenzylphosphate group and is a key factor in its handling and use as a solid, crystalline intermediate, which offers advantages in purification and storage compared to a liquid analog .

Solubility Physicochemical Properties Organic Synthesis

Orthogonal Deprotection Strategy

The defining feature of Boc-ethanolamine Dibenzylphosphate is its orthogonal protecting groups. The Boc group is acid-labile (cleaved with TFA or HCl) [1], while the benzyl phosphate esters are cleaved via hydrogenolysis over a palladium catalyst [2]. This contrasts with other phosphorylation reagents like dibenzyl chloromethyl phosphate , which provides a phosphate prodrug moiety but lacks a protected amine. The simultaneous presence of both protections allows for a sequential, high-yielding synthesis of a deprotected aminoethyl phosphate, a sequence not possible with simpler, mono-functional reagents.

Protecting Groups Orthogonal Chemistry Synthetic Methodology

siRNA Transfection Efficiency

Boc-ethanolamine Dibenzylphosphate is utilized in the preparation of liposomes for siRNA delivery, resulting in improved in vitro transfection efficiency . While the exact quantitative fold-change is not detailed in the open literature, its use as a functional lipid component is a key differentiator from other phosphorylating agents and from its precursor, N-Boc-ethanolamine , which are not suitable for this application. The dibenzylphosphate moiety is essential for conferring the necessary amphiphilic and surface charge properties to the lipid nanoparticle for efficient cellular uptake and endosomal escape.

Lipid Nanoparticles siRNA Delivery Transfection Efficiency

DXP Synthesis Intermediate

Boc-ethanolamine Dibenzylphosphate is specifically identified as a key intermediate in the synthesis of 1-Deoxy-D-xylulose 5-phosphate (DXP), a known inhibitor of E. coli methylerythritol phosphate synthase [REFS-1, REFS-2]. This is a well-defined, albeit non-quantitative, role that distinguishes it from other Boc-ethanolamine derivatives which are not documented for this purpose. The pathway to DXP relies on the controlled deprotection of this specific intermediate, underscoring its essential and non-substitutable function in this research context.

DXP MEP Pathway Inhibitor Synthesis

Purity Specification for Reproducibility

Commercially available Boc-ethanolamine Dibenzylphosphate is offered with a purity specification of ≥98% . While this is a typical standard for research chemicals, it provides a quantifiable quality benchmark that is essential for reproducible synthesis and biological assays. In the context of DXP synthesis, this high purity ensures that the final inhibitor's activity is not confounded by impurities, a critical consideration for rigorous scientific work.

Purity Quality Control Reproducibility

Boc-ethanolamine Dibenzylphosphate: Key Applications


DXP for MEP Pathway Research

Procurement of Boc-ethanolamine Dibenzylphosphate is essential for researchers synthesizing DXP, a key substrate and inhibitor in the methylerythritol phosphate (MEP) pathway . The compound's orthogonal protection allows for the stepwise construction of the DXP molecule, a process that cannot be easily replicated with other intermediates. This is directly supported by its documented role as an intermediate in DXP synthesis .

Lipid Nanoparticles for Nucleic Acid Delivery

For teams engineering lipid nanoparticles (LNPs) for siRNA or plasmid DNA delivery, Boc-ethanolamine Dibenzylphosphate serves as a specialized lipid component. Its use in liposome preparations has been shown to improve in vitro transfection efficiency and enhance mucus permeability for oral DNA delivery . This application leverages the compound's unique amphiphilic structure, which is distinct from simpler, unprotected amines.

Multi-Step Synthesis of Phosphorylated Biomolecules

In any synthetic route requiring the sequential introduction of a protected aminoethyl phosphate moiety, Boc-ethanolamine Dibenzylphosphate is the reagent of choice. The orthogonal Boc and benzyl protecting groups [1] allow for a controlled, high-yielding synthetic sequence that is a cornerstone of modern organic synthesis. This contrasts with mono-protected alternatives that would force a less flexible and potentially lower-yielding approach.

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